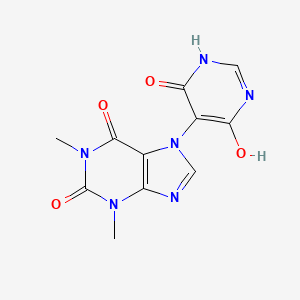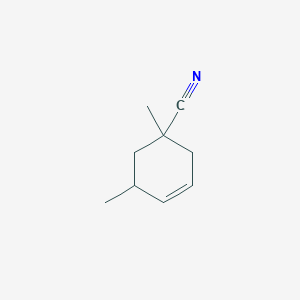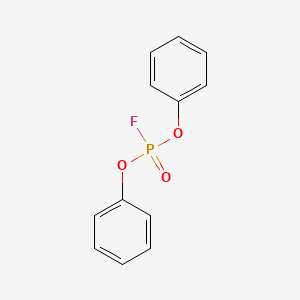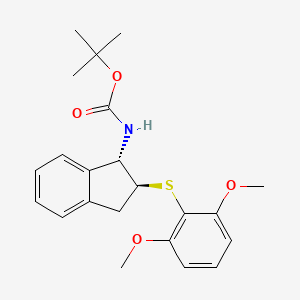![molecular formula C26H21NO3 B14006487 (1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound characterized by its unique binaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 1-pyrrolidinylcarbonyl chloride with a binaphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of enantioselective catalysts.
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with specific biomolecules.
Medicine
In medicine, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The binaphthalene structure provides a rigid framework that can enhance binding specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Pyrrolidinylcarbonyl)benzeneboronic acid pinacol ester
- 4-(1-Pyrrolidinylcarbonyl)benzoic acid
Uniqueness
Compared to similar compounds, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid stands out due to its binaphthalene structure, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C26H21NO3 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
1-[2-(pyrrolidine-1-carbonyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H21NO3/c28-25(27-15-5-6-16-27)21-13-11-17-7-1-3-9-19(17)23(21)24-20-10-4-2-8-18(20)12-14-22(24)26(29)30/h1-4,7-14H,5-6,15-16H2,(H,29,30) |
Clave InChI |
XTESRESPLSQPKE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)




amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)

![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)


